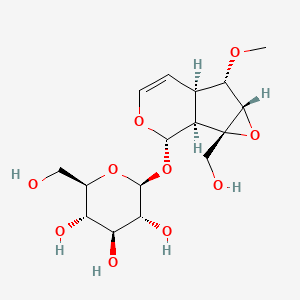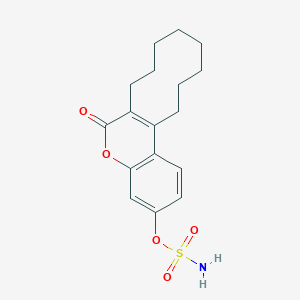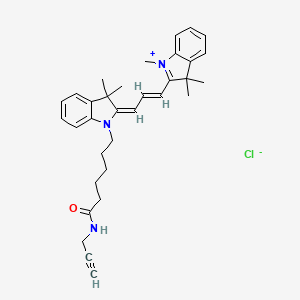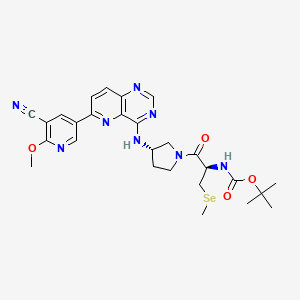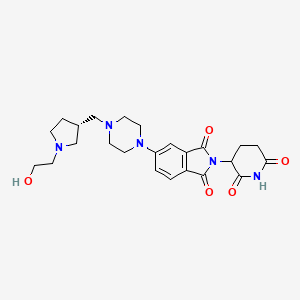
Thalidomide 4'-ether-PEG1-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide 4’-ether-PEG1-azide is a functionalized cereblon ligand used in the recruitment of CRBN protein. This compound is a derivative of thalidomide, incorporating a PEG1 linker with an azide terminal, making it suitable for conjugation to a target protein ligand. It is primarily used in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide 4’-ether-PEG1-azide involves multiple steps, starting with the functionalization of thalidomide to introduce the PEG1 linker and azide group. The general synthetic route includes:
Functionalization of Thalidomide: Thalidomide is first modified to introduce a reactive group that can be further functionalized.
Industrial Production Methods
Industrial production of Thalidomide 4’-ether-PEG1-azide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to maximize yield.
Purification: Using techniques such as chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Thalidomide 4’-ether-PEG1-azide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group is highly reactive in click chemistry reactions, particularly with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include azide salts, and the reactions are typically carried out in polar aprotic solvents.
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Major Products Formed
Triazoles: Formed through click chemistry reactions with alkynes.
Substituted Thalidomide Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Thalidomide 4’-ether-PEG1-azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: Potential therapeutic applications in the treatment of diseases by targeting and degrading disease-causing proteins.
Industry: Used in the development of novel therapeutic agents and drug discovery
Mechanism of Action
Thalidomide 4’-ether-PEG1-azide exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of the target protein to the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG1 linker and azide group allow for the conjugation of the compound to various target protein ligands, enhancing its versatility in targeting different proteins .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, used as a sedative and in the treatment of multiple myeloma.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another derivative with potent anti-inflammatory and anti-cancer properties
Uniqueness
Thalidomide 4’-ether-PEG1-azide is unique due to its functionalization with a PEG1 linker and azide group, which allows for its use in the synthesis of PROTACs. This functionalization enhances its versatility and effectiveness in targeting and degrading specific proteins, making it a valuable tool in scientific research and drug discovery .
Properties
Molecular Formula |
C17H17N5O6 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
4-[2-(2-azidoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H17N5O6/c18-21-19-6-7-27-8-9-28-12-3-1-2-10-14(12)17(26)22(16(10)25)11-4-5-13(23)20-15(11)24/h1-3,11H,4-9H2,(H,20,23,24) |
InChI Key |
WCVIWNRCCKNKEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12381882.png)
![methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate](/img/structure/B12381885.png)
![(4R)-4-[(3R,5S,7S,10S,13R)-7-[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12381891.png)





